
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride
Übersicht
Beschreibung
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. CP-690,550 has been extensively studied for its potential as a therapeutic agent in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride selectively inhibits JAK3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cytokine signaling and immune cell activation.
Biochemische Und Physiologische Effekte
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has been shown to reduce inflammation and autoimmune responses in various animal models of autoimmune diseases. In humans, 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has been shown to reduce the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has also been shown to have a favorable safety profile in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in various biological processes. However, 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has limited selectivity for JAK3 over other JAK family members, and its long-term effects on the immune system are not well understood.
Zukünftige Richtungen
Future research on 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride could focus on improving its selectivity for JAK3 over other JAK family members, as well as investigating its long-term effects on the immune system. 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride could also be studied for its potential as a therapeutic agent in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride could be studied for its potential as a cancer therapy, as JAK3 has been implicated in the development and progression of certain types of cancer.
Wissenschaftliche Forschungsanwendungen
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has been extensively studied for its potential as a therapeutic agent in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 plays a crucial role in the signaling pathways of immune cells, and inhibition of JAK3 has been shown to reduce inflammation and autoimmune responses.
Eigenschaften
IUPAC Name |
4-[2-(chloromethyl)pyrimidin-4-yl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-7-8-11-2-1-9(12-8)13-3-5-14-6-4-13;/h1-2H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKXHQCCXLSOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623107 | |
| Record name | 4-[2-(Chloromethyl)pyrimidin-4-yl]morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride | |
CAS RN |
118779-76-3 | |
| Record name | 4-[2-(Chloromethyl)pyrimidin-4-yl]morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

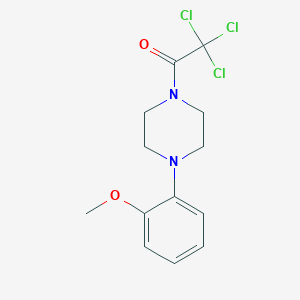
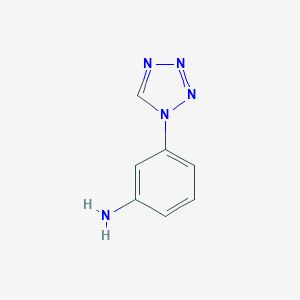
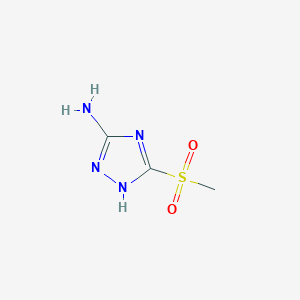
![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)
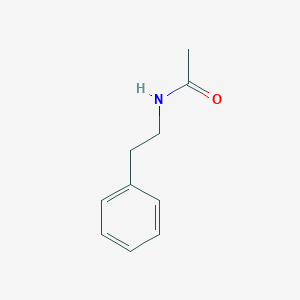
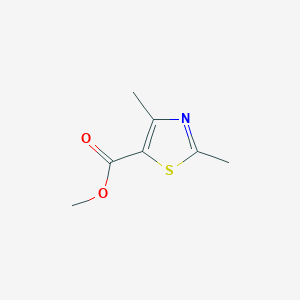
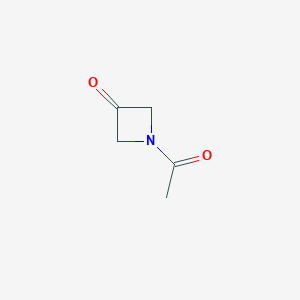
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)
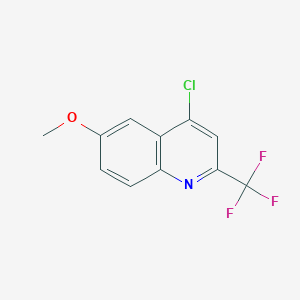
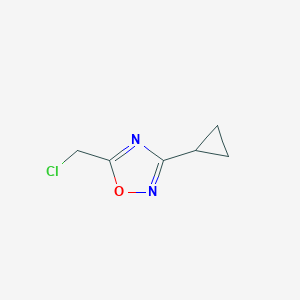
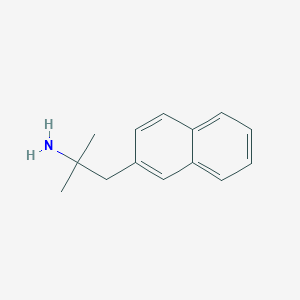
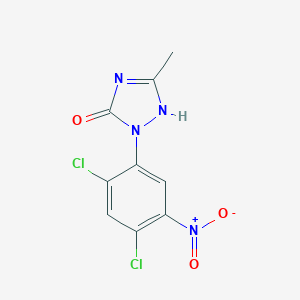

![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)